![molecular formula C19H23NO4 B4973290 methyl [3-(4-nitrophenyl)-1-adamantyl]acetate](/img/structure/B4973290.png) 
            | REACTION_CXSMILES | [C:1]1([C:7]23[CH2:16][CH:11]4[CH2:12][CH:13]([CH2:15][C:9]([CH2:17][C:18]([O:20][CH3:21])=[O:19])([CH2:10]4)[CH2:8]2)[CH2:14]3)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.F[B-](F)(F)F.[O:27]=[N+:28]=[O:29]>C(#N)C>[N+:28]([C:4]1[CH:3]=[CH:2][C:1]([C:7]23[CH2:16][CH:11]4[CH2:12][CH:13]([CH2:15][C:9]([CH2:17][C:18]([O:20][CH3:21])=[O:19])([CH2:10]4)[CH2:8]2)[CH2:14]3)=[CH:6][CH:5]=1)([O-:29])=[O:27] |f:1.2| | 
| Name | 
                                                                                    
                                                                                                                                                                            Methyl 3-phenyl-1-adamantaneacetate                                                                                                                                                                     | 
| Quantity | 
                                                                                    0 (± 1) mol                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    C1(=CC=CC=C1)C12CC3(CC(CC(C1)C3)C2)CC(=O)OC                                                                                 | 
| Name | |
| Quantity | 
                                                                                    800 mL                                                                                 | 
| Type | 
                                                                                    solvent                                                                                 | 
| Smiles | 
                                                                                    C(C)#N                                                                                 | 
| Name | |
| Quantity | 
                                                                                    40.8 g                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    F[B-](F)(F)F.O=[N+]=O                                                                                 | 
| Name | |
| Quantity | 
                                                                                    800 mL                                                                                 | 
| Type | 
                                                                                    solvent                                                                                 | 
| Smiles | 
                                                                                    C(C)#N                                                                                 | 
| Name | 
                                                                                    
                                                                                                                                                                            ice                                                                                                                                                                     | 
| Quantity | 
                                                                                    985 g                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles |  | 
| Type | 
                                                                                CUSTOM                                                                             | 
| Details | 
                                                                                while stirring under a nitrogen atmosphere                                                                             | 
| Rate | 
                                                                                UNSPECIFIED                                                                             | 
| RPM | 
                                                                                0                                                                             | 
| Conditions are dynamic | 
                                                                            1                                                                         | 
| Details | 
                                                                            See reaction.notes.procedure_details.                                                                         | 
| Type | 
                                                                                TEMPERATURE                                                                             | 
| Details | 
                                                                                cooled in an ice bath                                                                             | 
| Type | 
                                                                                STIRRING                                                                             | 
| Details | 
                                                                                The reaction was stirred for 45 minutes                                                                             | 
| Duration | 
                                                                                45 min                                                                             | 
| Type | 
                                                                                ADDITION                                                                             | 
| Details | 
                                                                                after the addition                                                                             | 
| Type | 
                                                                                FILTRATION                                                                             | 
| Details | 
                                                                                The resulting solid was collected by filtration                                                                             | 
| Type | 
                                                                                CUSTOM                                                                             | 
| Details | 
                                                                                dried in vacuo                                                                             | 
| Name | |
| Type | 
                                                                                    product                                                                                 | 
| Smiles | 
                                                                                    [N+](=O)([O-])C1=CC=C(C=C1)C12CC3(CC(CC(C1)C3)C2)CC(=O)OC                                                                                 | 
| Type | Value | Analysis | 
|---|---|---|
| AMOUNT: MASS | 55.9 g | 
| Source | Open Reaction Database (ORD) | 
| Description | The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |